

# Using azepane-triamines as curing agents for epoxy resins

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## Compound of Interest

Compound Name: (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine

Cat. No.: B11905433

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Application Note: High-Performance Epoxy Curing with Azepane-Triamines

## Abstract

This guide details the utilization of azepane-triamines (specifically N-(2-aminoethyl)-1,4-diazepane and its analogs) as advanced curing agents for diglycidyl ether of bisphenol A (DGEBA) epoxy resins. While standard cycloaliphatic amines (e.g., IPDA) and 6-membered heterocyclic amines (e.g., Aminoethylpiperazine, AEP) are industry staples, 7-membered azepane derivatives offer a unique "conformational compromise." They bridge the gap between the high rigidity of small rings and the flexibility of aliphatic chains, resulting in cured networks with superior impact resistance and toughness without sacrificing thermal stability.

## Introduction: The Azepane Advantage

In epoxy chemistry, the choice of curing agent dictates the final material properties.<sup>[1]</sup>

- Aliphatic Amines (e.g., DETA): Fast cure, high flexibility, but low thermal resistance ( ).

- Cycloaliphatic Amines (e.g., IPDA): High

, rigid, brittle.

- Azepane-Triamines: These 7-membered heterocyclic rings introduce a "Twist-Chair" conformational flexibility.[2]

Target Molecule: N-(2-aminoethyl)-1,4-diazepane (Analogous to AEP but expanded ring).

- Functionality (

): 3 (One primary amine, two secondary amines).[1]

- Key Benefit: The 7-membered ring acts as an internal stress-reliever during the crosslinking process, reducing micro-cracking often seen in high-stress epoxy systems.

## Mechanistic Insight

The curing reaction proceeds via nucleophilic attack of the amine nitrogen on the oxirane ring.

The azepane-triamine exhibits differential reactivity:

- Primary Amine Attack (

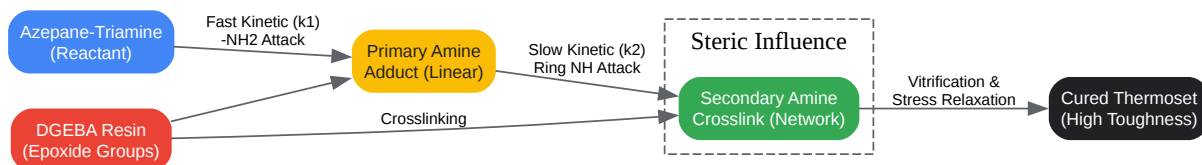
): The pendant

group is sterically unhindered and reacts first, establishing the initial linear chain extension.

- Secondary Amine Attack (

): The ring nitrogens react subsequently. Unlike 6-membered piperazine rings which are locked in a chair conformation, the 7-membered diazepane ring undergoes pseudorotation. This allows the secondary amines to access epoxide groups that might otherwise be sterically occluded in rigid systems.

## Visualizing the Reaction Pathway



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Figure 1: Reaction pathway of Azepane-Triamine curing. Note the two-stage kinetic profile driven by steric differentiation between pendant and ring amines.

## Experimental Protocols

### Protocol A: Stoichiometric Calculation & Formulation

Scientific Integrity Check: Incorrect stoichiometry is the #1 cause of failure. Do not rely on "parts per hundred" (phr) without verifying Amine Hydrogen Equivalent Weight (AHEW).

Prerequisites:

- Epoxy Resin (DGEBA), EEW

185-190 g/eq.

- Azepane-Triamine, MW

143.23 g/mol .

- Calculation:

- Active Hydrogens (

): 2 (primary) + 1 (ring secondary) = 3.

- AHEW =

g/eq.

Step-by-Step:

- Calculate phr:

Example:

phr.

- Degassing: Weigh the resin into a glass beaker. Degas in a vacuum chamber (-25 inHg) for 10 mins to remove trapped air.
- Mixing: Add the calculated mass of Azepane-Triamine.
  - Critical: Mix slowly using a glass stir rod or low-shear overhead mixer to avoid introducing air bubbles.
  - Induction: Allow the mix to sit for 15 minutes. This "sweat-in" period allows amine-epoxy compatibilization and prevents "blushing" (reaction with atmospheric ).
- Casting: Pour into silicone or PTFE molds.

## Protocol B: Cure Cycle & DSC Analysis

Objective: Determine the degree of cure and Glass Transition Temperature ( ).<sup>[1]</sup>

- Instrument: Differential Scanning Calorimeter (DSC).
- Ramp 1 (Dynamic Cure):
  - Equilibrate at 25°C.
  - Ramp 10°C/min to 250°C.
  - Observation: Record the Exothermic Peak Temperature ( ) and Total Enthalpy of Reaction ( ).

- Isothermal Cure (Oven):
  - Based on Ramp 1, select a cure cycle.
  - Recommended: 2 hours @ 80°C + 2 hours @ 120°C (Post-cure).
- Ramp 2 (Analysis):
  - Cool sample to 25°C.
  - Ramp 10°C/min to 200°C.
  - Result: The inflection point is the  
  
◦ . Expect  
  
values of 105°C - 115°C, slightly lower than IPDA but with higher toughness.

## Protocol C: Fracture Toughness ( ) Testing

Objective: Validate the "flexible ring" hypothesis.

- Specimen: Prepare Single Edge Notch Bend (SENB) samples per ASTM D5045.
- Pre-cracking: Initiate a sharp crack using a razor blade tapping method at the notch root.
- Testing: Load to failure on a Universal Testing Machine (1 mm/min crosshead speed).
- Calculation:
  - Expectation: Azepane systems typically show  
  
MPa  
  
, compared to  
  
for standard DETA systems.

## Data Summary & Comparison

Property	Standard Aliphatic (DETA)	Cycloaliphatic (IPDA)	Azepane-Triamine
Viscosity (cPs)	Low (~10)	Medium (~100)	Low-Medium (~20-40)
Pot Life (min)	20-30	40-60	35-50
Cure Speed	Very Fast	Moderate	Moderate
(°C)	110-120	140-150	110-125
Elongation (%)	< 2%	2-4%	5-8%
Impact Strength	Low	Medium	High

## Troubleshooting & Safety

- Amine Blush: Azepane amines are hygroscopic. If a greasy/waxy film appears on the surface, it is carbamate salt formed by reaction with moisture and  
.
  - Fix: Use the 15-minute induction time (Protocol A, Step 3) and cure in low humidity (<50% RH).
- Exotherm Control: The reaction is exothermic.[3] Do not mix batches larger than 100g without active cooling, or the pot life will drop drastically, potentially causing thermal runaway.

## References

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## Sources

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- [3. pcimag.com \[pcimag.com\]](#)
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